2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Catalog No.
S12531341
CAS No.
1310383-44-8
M.F
C15H21BN2O2
M. Wt
272.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

CAS Number

1310383-44-8

Product Name

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

IUPAC Name

2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

InChI

InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

HZIWNYXGDWQSFY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a chemical compound characterized by its unique structure, which includes an indazole core substituted with a dioxaborolane moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the dioxaborolane group enhances its properties, making it suitable for various synthetic pathways and biological interactions.

Typical of indazole derivatives, including:

  • Cross-Coupling Reactions: The boron atom in the dioxaborolane can participate in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds with aryl halides.
  • Silylation: The indazole nitrogen can be silylated to enhance solubility and stability during synthesis.
  • Nucleophilic Substitution: The presence of the dioxaborolane group allows for potential nucleophilic attacks, leading to further functionalization.

Research indicates that compounds containing indazole structures often exhibit significant biological activities. For 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole:

  • Anticancer Potential: Indazoles are known for their role as inhibitors in various cancer pathways. The specific interactions of this compound with protein targets like bromodomain-containing protein 4 (BRD4) suggest it could serve as a novel therapeutic agent against melanoma and other cancers .
  • Enzyme Inhibition: The compound shows potential as an inhibitor of cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. It has been noted as a substrate for P-glycoprotein and an inhibitor of CYP1A2 and CYP3A4 .

The synthesis of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves:

  • Formation of the Indazole Ring: Starting from appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  • Boronic Ester Formation: The dioxaborolane moiety is introduced via a reaction with boronic acids or boronate esters under catalytic conditions.
  • Purification: The final product is purified using silica gel chromatography to achieve high purity levels suitable for biological testing.

The unique structure of this compound allows it to be utilized in various fields:

  • Medicinal Chemistry: As a potential drug candidate targeting specific cancer pathways.
  • Material Science: Due to its boron content and unique electronic properties, it may find applications in organic electronics or sensors.
  • Synthetic Chemistry: Serves as a versatile intermediate for further chemical modifications.

Interaction studies have shown that 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole interacts with several biological targets:

  • Protein Kinases: Its ability to inhibit specific kinases makes it a candidate for further exploration in cancer therapeutics.
  • Receptor Binding: Studies are ongoing to determine its affinity for various receptors involved in signaling pathways related to cancer progression and metastasis.

Several compounds share structural similarities with 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole885618-33-70.92Different substitution pattern on the indazole ring
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine953411-16-00.90Contains an amine group that may alter biological activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole1256359-09-70.90Methyl substitution at the 1-position affects sterics and electronics
1H-Indazol-6-yl-6-boronic acid885068-10-00.76Lacks the dioxaborolane structure; different reactivity profile
(4-Methyl-1H-indazol-5-yl)boronic acid1245816-09-40.76Boronic acid functionality; different applications in cross-coupling

The presence of the dioxaborolane group distinguishes this compound from others by enhancing its stability and reactivity in synthetic applications while providing unique biological properties that warrant further investigation.

Hydrogen Bond Acceptor Count

3

Exact Mass

272.1696081 g/mol

Monoisotopic Mass

272.1696081 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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